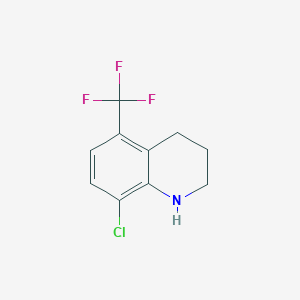
8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
The compound “8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring fused to a pyridine ring, with a chlorine atom at the 8-position and a trifluoromethyl group at the 5-position .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydroquinolines : A study by Johnson et al. (2013) demonstrates a one-pot synthesis method for 5,6,7,8-tetrahydroquinolines, including variants with trifluoromethyl groups. This is pertinent for the synthesis of compounds like 8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
Extraction Reagents in Ionic Liquid Systems : T. Ajioka, S. Oshima, and N. Hirayama (2008) researched 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in ionic liquid systems, highlighting potential applications in metal extraction and separation processes (Ajioka, Oshima, & Hirayama, 2008).
Synthesis of Isoquinoline Derivatives : Hargitai et al. (2018) explored the synthesis of 8-chloro-3,4-dihydroisoquinoline, which is structurally similar to this compound. This research is crucial in understanding the synthesis pathways and transformations of such compounds (Hargitai et al., 2018).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Research by Huo et al. (2015) on 8-hydroxyquinoline metallic derivatives demonstrates their potential in OLED applications. This suggests that derivatives of this compound may also have applications in this field (Huo et al., 2015).
Dye and Pigment Industry
- Azo Disperse Dyes : Aliwarga and Hallas (1981) discussed the synthesis of monoazo dyes from N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline, indicating the role of similar compounds in dye and pigment synthesis (Aliwarga & Hallas, 1981).
Pharmacological Research
- Antiulcer Activity : A study by Uchida et al. (1990) on 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines shows the potential of tetrahydroquinoline derivatives in pharmacological applications, particularly in antiulcer medication (Uchida et al., 1990).
Direcciones Futuras
The future directions for research on “8-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” and similar compounds could include further exploration of their synthesis, chemical reactivity, and potential biological activity. The development of new synthetic methods and the discovery of new biological targets are areas of ongoing research .
Mecanismo De Acción
Target of Action
It’s known that similar compounds can have a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds can have a variety of pharmacokinetic properties, depending on factors such as their chemical structure and the specific biological system in which they are used .
Result of Action
Similar compounds can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propiedades
IUPAC Name |
8-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h3-4,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYHLGRMQWIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



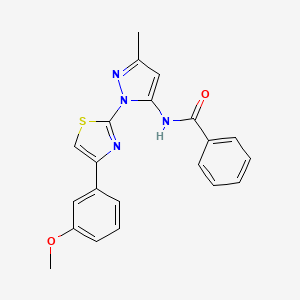
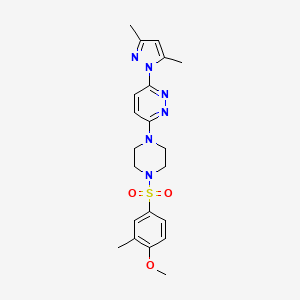
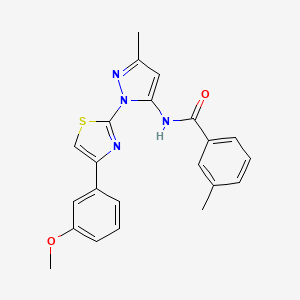
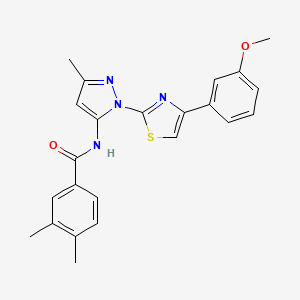
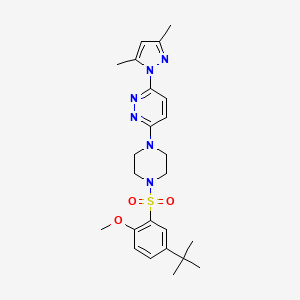
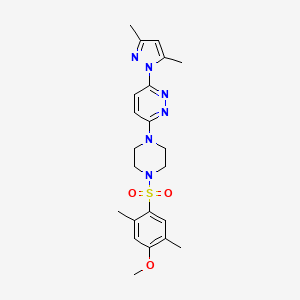
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
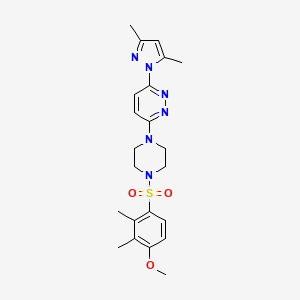
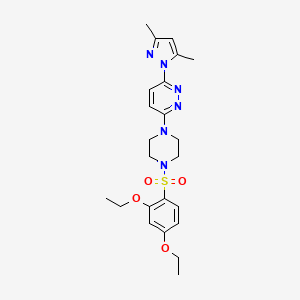

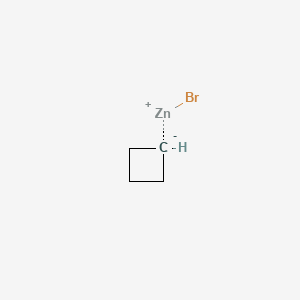
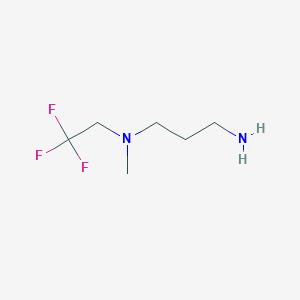
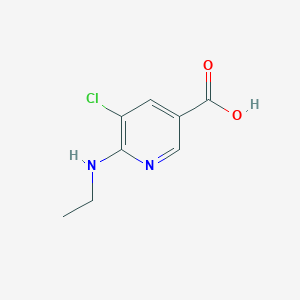
amine](/img/structure/B3201545.png)